Bis[(4-bromophenyl)methyl]mercury
Description
Bis[(4-bromophenyl)methyl]mercury is an organomercury compound with the formula Hg[(C₆H₄Br)CH₂]₂. It features two (4-bromophenyl)methyl groups bonded to a central mercury atom. This compound is part of a broader class of diaryl- or dialkylmercury derivatives, which are characterized by their Hg–C bonds and varying aryl/alkyl substituents. The presence of bromine at the para position of the phenyl rings introduces significant steric and electronic effects, influencing reactivity and stability .
Synthesis of such compounds typically involves transmetallation or direct mercury-halogen exchange reactions. For example, Chambers et al. (1962) demonstrated methods for synthesizing pentafluorophenylmercury compounds, which could be adapted for brominated analogs by substituting fluorinated precursors with brominated aryl groups .
Properties
CAS No. |
10507-41-2 |
|---|---|
Molecular Formula |
C14H12Br2Hg |
Molecular Weight |
540.64 g/mol |
IUPAC Name |
bis[(4-bromophenyl)methyl]mercury |
InChI |
InChI=1S/2C7H6Br.Hg/c2*1-6-2-4-7(8)5-3-6;/h2*2-5H,1H2; |
InChI Key |
CEXWJWQZTMBYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Hg]CC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(4-bromophenyl)methyl]mercury typically involves the reaction of mercury(II) acetate with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of mercury compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form mercury metal and the corresponding organic bromides.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Products include mercury oxides and brominated organic compounds.
Reduction: Products include elemental mercury and 4-bromotoluene.
Substitution: Products vary depending on the nucleophile used, such as 4-methoxybenzylmercury or 4-cyanobenzylmercury.
Scientific Research Applications
Bis[(4-bromophenyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Bis[(4-bromophenyl)methyl]mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes. This interaction can disrupt normal biological functions, leading to toxic effects. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Organomercury Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
Key Observations :
- Electron Effects : Bromine’s electron-withdrawing nature in this compound increases the electrophilicity of the mercury center compared to methyl-substituted analogs like bis(4-methylphenyl)mercury . However, it is less electrophilic than bis(pentafluorophenyl)mercury, where fluorine’s stronger electron-withdrawing capacity enhances Lewis acidity .
- Bond Lengths : Hg–C bond lengths shorten with stronger electron-withdrawing groups (e.g., C₆F₅ vs. C₆H₄Br), as seen in X-ray studies of bis(pentafluorophenyl)mercury complexes .
Reactivity and Stability
Table 2: Comparative Reactivity in Ligand Substitution Reactions
Key Observations :
- Bis(pentafluorophenyl)mercury exhibits superior ligand-binding capability due to its strong Lewis acidity, forming stable complexes with phosphane oxide ligands . In contrast, this compound likely forms less stable adducts owing to reduced electrophilicity.
- Bromo-(4-bromophenyl)mercury (HgBr(C₆H₄Br)) shows reactivity dominated by Hg–Br bond cleavage, differing from the Hg–C bond reactivity in the target compound .
Environmental and Toxicological Considerations
Organomercury compounds are notoriously toxic, with toxicity influenced by bioavailability and stability. Brominated derivatives like this compound may exhibit lower volatility compared to methylmercury but higher persistence than fluorinated analogs due to weaker Hg–C bond dissociation energies .
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